(1-Methoxy-2-propyl)-2,4-diaminobenzoate
Description
(1-Methoxy-2-propyl)-2,4-diaminobenzoate is an ester derivative of 2,4-diaminobenzoic acid, where the hydroxyl group of the acid is replaced by a 1-methoxy-2-propyl ether moiety. This compound is structurally characterized by a benzoate backbone substituted with amino groups at the 2- and 4-positions and a methoxy-propyl chain at the ester oxygen.
Properties
Molecular Formula |
C11H16N2O3 |
|---|---|
Molecular Weight |
224.26 g/mol |
IUPAC Name |
1-methoxypropan-2-yl 2,4-diaminobenzoate |
InChI |
InChI=1S/C11H16N2O3/c1-7(6-15-2)16-11(14)9-4-3-8(12)5-10(9)13/h3-5,7H,6,12-13H2,1-2H3 |
InChI Key |
RCSRSMVKUWJGGS-UHFFFAOYSA-N |
Canonical SMILES |
CC(COC)OC(=O)C1=C(C=C(C=C1)N)N |
Origin of Product |
United States |
Comparison with Similar Compounds
Methyl 3,4-Diaminobenzoate (CAS 36692-49-6)
- Structure: Methyl ester of 3,4-diaminobenzoic acid.
- Molecular Formula : C₈H₁₀N₂O₂.
- Physical Properties : Melting point 108–109°C .
- Key Differences: The amino groups are at positions 3 and 4 (vs. 2 and 4 in the target compound). The ester group is a simple methyl group (vs. a methoxy-propyl chain). Applications: Used in organic synthesis and pharmaceutical intermediates due to its aromatic amine functionality .
1-Methoxy-2-propyl Acetate (CAS 108-65-6)
- Structure: Acetate ester of 1-methoxy-2-propanol.
- Molecular Formula : C₆H₁₂O₃.
- Physical Properties : Density ~961.52–989.20 kg/m³ (temperature-dependent), mild odor, and volatility comparable to ethylene glycol ether acetates .
- Key Differences: Lacks aromatic amino groups, making it less reactive in amine-based chemistry. Applications: Widely used as a solvent in coatings, adhesives, and industrial processes due to its balanced volatility and solvency .
(1-Methoxy-2-propyl) Propanoate (CAS 148462-57-1)
- Structure: Propanoate ester of 1-methoxy-2-propanol.
- Molecular Formula : C₇H₁₄O₃.
- Key Differences: Longer alkyl chain (propanoate vs. benzoate) reduces polarity. No aromatic or amino substituents, limiting its utility in pharmaceutical contexts .
Physicochemical and Functional Comparisons
Table 1: Comparative Data for Key Compounds
| Compound | Molecular Formula | CAS No. | Density (kg/m³) | Melting Point (°C) | Key Applications |
|---|---|---|---|---|---|
| (1-Methoxy-2-propyl)-2,4-diaminobenzoate* | C₁₁H₁₅N₂O₃ | N/A | N/A | N/A | Pharmaceutical research |
| Methyl 3,4-diaminobenzoate | C₈H₁₀N₂O₂ | 36692-49-6 | N/A | 108–109 | Organic synthesis |
| 1-Methoxy-2-propyl acetate | C₆H₁₂O₃ | 108-65-6 | 961.52–989.20 | N/A | Industrial solvent |
| 1-Methoxy-2-propyl propanoate | C₇H₁₄O₃ | 148462-57-1 | N/A | N/A | Specialty solvents |
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